molecular formula C23H23N5O3S B11932477 2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide

2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide

Cat. No.: B11932477
M. Wt: 449.5 g/mol
InChI Key: YPPBSZAWYIEQGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRTCX1003 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of SRTCX1003 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

SRTCX1003 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SRTCX1003 include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of SRTCX1003 depend on the type of reaction it undergoes. For instance, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

SRTCX1003 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the deacetylation of proteins and the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway.

    Biology: Employed in research on cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and improving insulin sensitivity.

    Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications .

Mechanism of Action

SRTCX1003 exerts its effects by activating sirtuin 1, an enzyme that deacetylates various proteins, including the p65 subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells. This deacetylation inhibits the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to a reduction in the production of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin-12. The compound’s action is dependent on the presence of sirtuin 1, as demonstrated by the reversal of its effects upon knockdown of sirtuin 1 by small interfering RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SRTCX1003

SRTCX1003 is unique due to its high potency and specificity in activating sirtuin 1. It has demonstrated significant efficacy in reducing inflammatory responses in both in vitro and in vivo models. Additionally, its oral bioavailability makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C23H23N5O3S/c29-22(27-23-24-7-14-32-23)18-5-2-6-19-20(18)26-21(25-19)16-3-1-4-17(15-16)31-13-10-28-8-11-30-12-9-28/h1-7,14-15H,8-13H2,(H,25,26)(H,24,27,29)

InChI Key

YPPBSZAWYIEQGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5

Origin of Product

United States

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